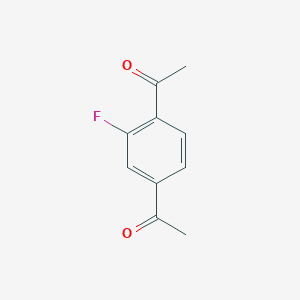

1-(4-Acetyl-2-fluorophenyl)ethan-1-one

Descripción

1-(4-Acetyl-2-fluorophenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with an acetyl group at the para position and a fluorine atom at the ortho position. The acetyl group enhances electrophilicity at the carbonyl carbon, making it a candidate for nucleophilic addition reactions, while the fluorine atom modulates aromatic ring electronics and lipophilicity .

Propiedades

Fórmula molecular |

C10H9FO2 |

|---|---|

Peso molecular |

180.17 g/mol |

Nombre IUPAC |

1-(4-acetyl-3-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H9FO2/c1-6(12)8-3-4-9(7(2)13)10(11)5-8/h3-5H,1-2H3 |

Clave InChI |

UICITWJRTBQPPD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=C(C=C1)C(=O)C)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(4-Acetyl-2-fluorophenyl)ethan-1-one with structurally related ethanone derivatives, focusing on substituent effects, synthesis methods, and inferred properties.

Structural Analogues and Substituent Effects

Key Observations:

- Electron-Withdrawing Groups (EWGs): The acetyl and fluorine substituents in the target compound enhance electrophilicity compared to simpler analogues like 1-(4-fluorophenyl)ethan-1-one. This property is critical in reactions such as nucleophilic acyl substitutions or condensations .

- Heterocyclic Derivatives: Compounds fused with benzimidazole (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one) exhibit improved hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or receptors .

- Solubility and Bioavailability: The incorporation of piperazine (e.g., 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one) increases solubility in polar solvents, a desirable trait for CNS-active drugs .

Pharmacological Potential

- While direct biological data for this compound are lacking, structurally related compounds demonstrate diverse activities: Antibacterial: Imidazole- and indole-containing ethanones show activity against Gram-positive bacteria . CNS Modulation: Piperazine derivatives are explored as MAO-B/AChE inhibitors for neurodegenerative diseases . Anticancer: Fluorene-based ethanones (e.g., ) are studied for their planar aromatic systems, which may intercalate DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.